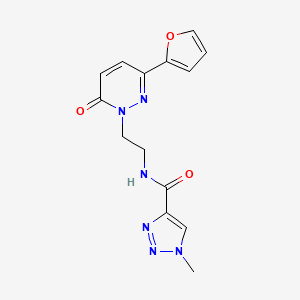
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A furan ring attached to a pyridazine moiety.
- A triazole ring contributing to its pharmacological properties.
- A carboxamide functional group which may enhance its solubility and bioactivity.
The molecular formula is C15H17N5O3 with a molecular weight of approximately 287.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit serine peptidases implicated in cancer progression, particularly matriptase, which is involved in breast cancer invasion and metastasis .
- Interaction with Formyl Peptide Receptors (FPRs) : Similar compounds have shown agonistic activities towards FPRs, which play crucial roles in inflammation and immune responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of pyridazinone can inhibit the proliferation of cancer cells by interfering with tubulin polymerization .
In Vitro Studies
- Cell Line Testing : In vitro studies involving human cancer cell lines have shown that the compound can induce apoptosis and inhibit cell growth through various pathways, including caspase activation.
- Enzyme Inhibition Assays : Enzymatic assays have indicated that the compound effectively inhibits matriptase activity, suggesting a potential role in cancer therapy .
In Vivo Studies
Research on similar compounds has revealed their effectiveness in animal models:
- Xenograft Models : Compounds with structural similarities have demonstrated significant tumor growth inhibition in xenograft models, highlighting their potential for clinical application in oncology .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-9-11(16-18-19)14(22)15-6-7-20-13(21)5-4-10(17-20)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKWTKKCXDUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














